molecular formula C17H21NO2 B14639337 Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- CAS No. 55256-27-4

Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy-

Cat. No.: B14639337
CAS No.: 55256-27-4
M. Wt: 271.35 g/mol
InChI Key: SJOYTXXOWVAFDO-GMIGKAJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- typically involves the modification of the morphinan skeleton. One common method includes the acetylation of codeine derivatives, followed by selective reduction and epoxidation reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as extraction, purification, and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- involves its interaction with opioid receptors in the central nervous system. It functions as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also interacts with NMDA receptors, contributing to its dissociative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of opioid receptor agonism and NMDA receptor antagonism sets it apart from other morphinan derivatives .

Properties

CAS No.

55256-27-4

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

(4R,4aR,7aS,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C17H21NO2/c1-19-13-6-5-10-9-12-11-3-2-4-14-17(11,7-8-18-12)15(10)16(13)20-14/h5-6,11-12,14,18H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1

InChI Key

SJOYTXXOWVAFDO-GMIGKAJZSA-N

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)CCC5)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)CCC5)C=C1

Origin of Product

United States

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